molecular formula C14H16N4 B8075478 Imiquimod-d9

Imiquimod-d9

Cat. No.: B8075478
M. Wt: 249.36 g/mol
InChI Key: DOUYETYNHWVLEO-UEZIPFSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imiquimod-d9 is a deuterated form of imiquimod, an imidazoquinoline amine known for its immunomodulating properties. This compound is primarily used as an internal standard for the quantification of imiquimod by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in this compound provide a stable isotopic label, making it an ideal reference compound for analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imiquimod-d9 involves the incorporation of deuterium atoms into the imiquimod molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using deuterated reagents or hydrogen-deuterium exchange.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Imiquimod-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups in this compound with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.

Scientific Research Applications

Imiquimod-d9 has a wide range of scientific research applications, including:

Mechanism of Action

Imiquimod-d9, like imiquimod, exerts its effects through the activation of the immune system. It acts as an agonist of toll-like receptor 7 (TLR7), leading to the production of pro-inflammatory cytokines and the activation of immune cells. This immune response helps in the elimination of abnormal cells and pathogens. The molecular targets and pathways involved include:

    TLR7 Activation: Binding to TLR7 triggers a signaling cascade that activates nuclear factor-kappa B (NF-κB) and other transcription factors.

    Cytokine Production: Induces the production of cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).

    Immune Cell Activation: Enhances the activity of natural killer (NK) cells, macrophages, and T-cells

Comparison with Similar Compounds

Imiquimod-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable quantification in analytical methods. This makes it an invaluable tool in research and quality control.

Properties

IUPAC Name

1-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3,7D2,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYETYNHWVLEO-UEZIPFSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N1C=NC2=C1C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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